(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a bromomethyl group and two methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,7-dimethylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Scientific Research Applications
(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
7-Bromomethyl-1,7-dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the carbonyl group.
1,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the bromomethyl group.
7-Methyl-1,7-dimethylbicyclo[2.2.1]heptan-2-one: Lacks the bromomethyl group and has an additional methyl group.
Uniqueness
(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is unique due to the presence of both a bromomethyl group and a carbonyl group in a bicyclic framework
Properties
Molecular Formula |
C10H15BrO |
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Molecular Weight |
231.13 g/mol |
IUPAC Name |
(1R,4R)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3/t7-,9+,10?/m1/s1 |
InChI Key |
JOXACTPHKLKJNP-IKZKJGMZSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)CBr)CC2=O |
Canonical SMILES |
CC12CCC(C1(C)CBr)CC2=O |
Origin of Product |
United States |
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